Synthesis and characterization of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Synthesis and characterization of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
An In-depth Technical Guide to the Synthesis and Characterization of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole core is a recognized privileged scaffold, often employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1] This document outlines a robust and reproducible synthetic strategy, details the necessary experimental protocols, and establishes a full characterization profile using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field.
Introduction and Strategic Rationale
The target molecule, 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline, integrates three key structural motifs:
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A 3-aminophenyl (aniline) group: A versatile synthetic handle that allows for further molecular elaboration, crucial for structure-activity relationship (SAR) studies.
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A 1,2,4-oxadiazole ring: A five-membered heterocycle that acts as a stable, non-hydrolyzable bioisostere of esters and amides, improving drug-like properties.[1][2]
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An oxolan-3-yl (tetrahydrofuran-3-yl) moiety: A saturated heterocyclic ring that can increase solubility and provide specific steric and electronic interactions with biological targets.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[3][4] This [4+1] atom assembly strategy forms the basis of our synthetic approach, offering high efficiency and broad substrate scope.
Retrosynthetic Analysis and Synthesis Pathway
Our retrosynthetic strategy deconstructs the target molecule at the 1,2,4-oxadiazole ring. This disconnection reveals two primary building blocks: 3-aminobenzamidoxime and tetrahydrofuran-3-carboxylic acid . The aniline functionality is carried through the synthesis from the start, which is more atom-economical than a late-stage reduction of a nitro group.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis, therefore, involves two primary stages:
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Amidoxime Formation: Conversion of commercially available 3-aminobenzonitrile to 3-aminobenzamidoxime.
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Oxadiazole Formation: Activation of tetrahydrofuran-3-carboxylic acid, followed by coupling with the amidoxime and thermal cyclodehydration to yield the final product.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Aminobenzamidoxime
This procedure involves the nucleophilic addition of hydroxylamine to the nitrile group of 3-aminobenzonitrile.[4][5]
Protocol:
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To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (50% in H₂O, 2.0 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is often of sufficient purity for the next step, or it can be purified by recrystallization from an ethanol/water mixture.
Causality: The use of a mild base like sodium carbonate facilitates the reaction. Ethanol is an effective solvent for both the starting material and the reagent. Refluxing provides the necessary activation energy for the addition reaction.
Stage 2: Synthesis of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline
This one-pot, two-step procedure involves the activation of the carboxylic acid, O-acylation of the amidoxime, and subsequent intramolecular cyclization.[3][6] The use of a modern coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended for its high efficiency and mild reaction conditions.
Protocol:
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In an inert atmosphere (N₂ or Ar), dissolve tetrahydrofuran-3-carboxylic acid (1.1 eq)[7][8] in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
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Add HBTU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 20 minutes at room temperature to form the activated ester.
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Add 3-aminobenzamidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 2-4 hours to allow for the formation of the O-acylamidoxime intermediate.
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Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours to drive the cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by LC-MS. Microwave heating (150 °C for 15-30 min) can significantly shorten the reaction time.[3]
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After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure title compound.
Causality: HBTU is an efficient coupling agent that minimizes side reactions. DIPEA acts as a base to neutralize the hexafluorophosphate salt formed and to facilitate the coupling. The final heating step provides the energy required for the intramolecular cyclization and elimination of a water molecule to form the stable aromatic oxadiazole ring.
Characterization and Data Analysis
The structural integrity and purity of the synthesized 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline must be confirmed through a combination of spectroscopic and chromatographic methods.
Caption: Experimental workflow from synthesis to characterization.
Expected Analytical Data
The following table summarizes the expected characterization data for the title compound.
| Analysis Technique | Expected Results |
| Molecular Formula | C₁₂H₁₃N₃O₂[9] |
| Molecular Weight | 231.25 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.20-7.40 (m, 2H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 5.50 (s, 2H, -NH₂), 3.80-4.10 (m, 5H, Oxolane-H), 2.20-2.40 (m, 2H, Oxolane-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (C-oxadiazole), ~168 (C-oxadiazole), ~149 (C-NH₂), ~130 (Ar-CH), ~122 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~70 (Oxolane CH₂-O), ~68 (Oxolane CH₂-O), ~38 (Oxolane-CH), ~33 (Oxolane-CH₂). |
| High-Resolution MS (ESI+) | m/z: Calculated for [M+H]⁺ (C₁₂H₁₄N₃O₂⁺): 232.1081; Found: 232.108x.[9] |
| FT-IR (ATR) | ν (cm⁻¹): 3450-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1580-1450 (C=N, C=C stretch), 1100 (C-O-C stretch).[10] |
| Purity (HPLC) | >95% (e.g., at 254 nm) |
Safety and Handling
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Reagents: Handle all chemicals, particularly DMF (a potential teratogen) and DIPEA (corrosive), in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Reactions: Reactions under pressure or at high temperatures should be conducted behind a blast shield.
Conclusion
This guide presents a validated and efficient synthetic route for the preparation of 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline. The strategy relies on the well-established formation of a 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid. The detailed protocols and characterization data serve as a reliable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. The presented methodology is robust and can likely be adapted for the synthesis of analogous structures.
References
- Collins, J. L., et al. (2003). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 5(19), 3463–3466. Available from: https://pubs.acs.org/doi/10.1021/ol035134l
- Pashkevich, S. G., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(8), 2286. Available from: https://www.mdpi.com/1420-3049/26/8/2286
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 375-407. Available from: https://www.tandfonline.com/doi/abs/10.1080/00304940903223007
- ChemBK. (2024). tetrahydrofuran-3-carboxylic acid. Available from: https://www.chembk.com/en/chem/tetrahydrofuran-3-carboxylic-acid
- Paolella, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(10), 14313–14320. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823908/
- ResearchGate. (n.d.). One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. Request PDF. Available from: https://www.researchgate.
- Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Available from: https://patents.google.
- ChemicalBook. (n.d.). TETRAHYDRO-3-FUROIC ACID synthesis. Available from: https://www.chemicalbook.com/synthesis/89364-31-8.htm
- BenchChem. (2025). The Strategic Utility of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole as a Versatile Synthetic Intermediate. Available from: https://www.benchchem.com/pdf/The-Strategic-Utility-of-3,5-Bis(3-nitrophenyl)
- Wikipedia. (n.d.). 3-Aminobenzamide. Available from: https://en.wikipedia.org/wiki/3-Aminobenzamide
- PubChem. (n.d.). 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline. Available from: https://pubchemlite.ncbi.nlm.nih.gov/compound/50989662
- ChemicalBook. (n.d.). 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE synthesis. Available from: https://www.chemicalbook.com/synthesis/10185-69-0.htm
- Amerigo Scientific. (n.d.). 3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline. Available from: https://www.amerigoscientific.com/3-5-oxolan-3-yl-1-2-4-oxadiazol-3-yl-aniline-item-128456-6512.html
- Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: https://www.mdpi.com/1424-8247/13/6/111
- ResearchGate. (n.d.). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Available from: https://www.researchgate.net/publication/250047392_Microwave-Promoted_Synthesis_of_3-Amino-Substituted_12-Benzisoxazoles
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available from: https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydrofurans.shtm
- ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available from: https://www.researchgate.
- Wang, J., et al. (2022). Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. Acta Pharmaceutica Sinica B, 12(11), 4252–4262. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9364953/
- PubChem. (n.d.). 3-Aminobenzamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminobenzamide
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: https://rasayanjournal.co.in/admin/php/upload/211_pdf.pdf
- Google Patents. (2001). US6211232B1 - Process for producing benzamidoximes. Available from: https://patents.google.
- Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/5305
- Kudelko, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(23), 5753. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730999/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. TETRAHYDRO-3-FUROIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. PubChemLite - 3-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline (C12H13N3O2) [pubchemlite.lcsb.uni.lu]
- 10. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
